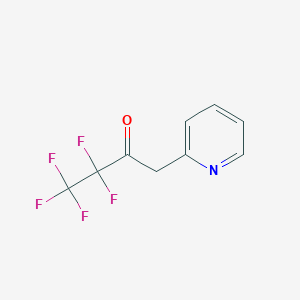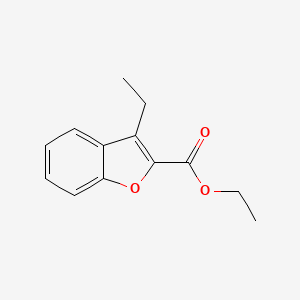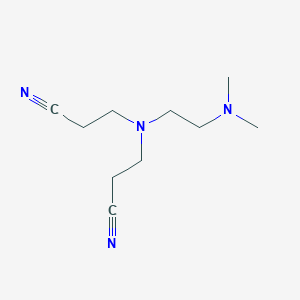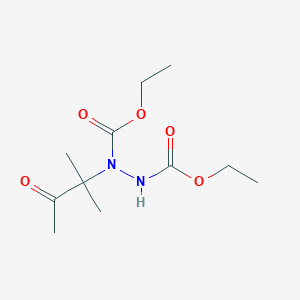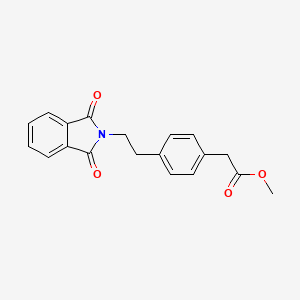
Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the N-isoindoline-1,3-dione heterocycles, which have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production methods for this compound often involve the use of robust techniques such as transition-metal-catalyzed reactions and organocatalytic methods. These methods offer high yields and efficiency, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoindoline nucleus and carbonyl groups, which provide multiple reactive sites .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under mild to moderate conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets. Additionally, it is used in the development of photochromic materials and polymer additives .
Mécanisme D'action
The mechanism of action of Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The isoindoline nucleus and carbonyl groups play a crucial role in its reactivity and ability to bind to biological molecules. This binding can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Methyl 2-(4-(2-(1,3-dioxoisoindolin-2-YL)ethyl)phenyl)acetate can be compared with other similar compounds such as indole derivatives and other N-isoindoline-1,3-diones. These compounds share similar structural features and reactivity but may differ in their specific applications and biological activities. For example, indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
List of Similar Compounds:- Indole derivatives
- N-isoindoline-1,3-diones
- Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- Amlodipine impurity A
Propriétés
Formule moléculaire |
C19H17NO4 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
methyl 2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]phenyl]acetate |
InChI |
InChI=1S/C19H17NO4/c1-24-17(21)12-14-8-6-13(7-9-14)10-11-20-18(22)15-4-2-3-5-16(15)19(20)23/h2-9H,10-12H2,1H3 |
Clé InChI |
CXDGGVPIIKMENR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


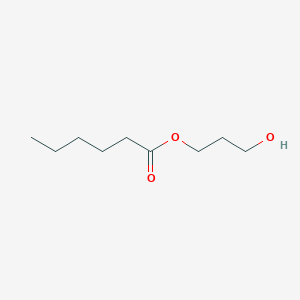

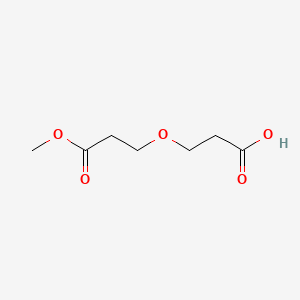
![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)
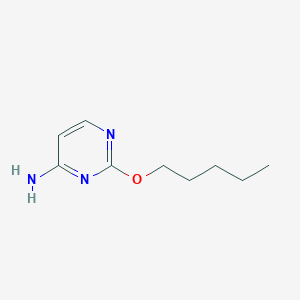
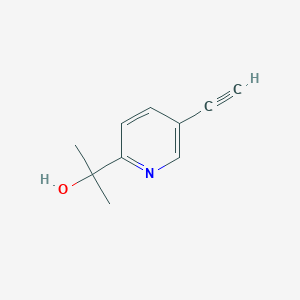
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
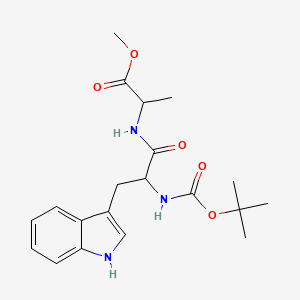
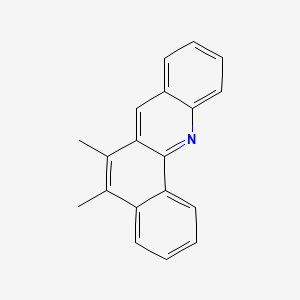
![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
